molecular formula C11H18N2 B096702 N-(2-Aminoethyl)-N-ethyl-m-toluidine CAS No. 19248-13-6

N-(2-Aminoethyl)-N-ethyl-m-toluidine

Cat. No.: B096702
CAS No.: 19248-13-6
M. Wt: 178.27 g/mol
InChI Key: FTMVEUXYYDLYFH-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-ethyl-m-toluidine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aminoethyl group and an ethyl group attached to the nitrogen atom of the m-toluidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-ethyl-m-toluidine typically involves the reaction of m-toluidine with ethylene oxide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethylamine to yield the final product. The reaction conditions generally include a temperature range of 50-100°C and a pressure of 1-5 atm. The use of a catalyst, such as a Lewis acid, can enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the continuous feeding of m-toluidine, ethylene oxide, and ethylamine into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-ethyl-m-toluidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and ethyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-Aminoethyl)-N-ethyl-m-toluidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-ethyl-m-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-2-imidazolidone
  • N-(2-Aminoethyl)-1-aziridineethanamine

Uniqueness

N-(2-Aminoethyl)-N-ethyl-m-toluidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and interactions with molecular targets. These differences make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N'-ethyl-N'-(3-methylphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-13(8-7-12)11-6-4-5-10(2)9-11/h4-6,9H,3,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMVEUXYYDLYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027803
Record name N-Ethyl-N-(3-methylphenyl)ethane-1,2-diamine
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19248-13-6
Record name N1-Ethyl-N1-(3-methylphenyl)-1,2-ethanediamine
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Record name 1,2-Ethanediamine, N1-ethyl-N1-(3-methylphenyl)-
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Record name N-(2-Aminoethyl)-N-ethyl-m-toluidine
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Record name 1,2-Ethanediamine, N1-ethyl-N1-(3-methylphenyl)-
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Record name N-Ethyl-N-(3-methylphenyl)ethane-1,2-diamine
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Record name N-ethyl-N-(m-tolyl)ethylenediamine
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Record name N1-ETHYL-N1-(3-METHYLPHENYL)-1,2-ETHANEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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